molecular formula C5H4ClN3O2 B13299674 6-Chloro-N-hydroxypyrazine-2-carboxamide

6-Chloro-N-hydroxypyrazine-2-carboxamide

Cat. No.: B13299674
M. Wt: 173.56 g/mol
InChI Key: MHCLSWYMELAKEI-UHFFFAOYSA-N
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Description

6-Chloro-N-hydroxypyrazine-2-carboxamide is a pyrazinecarboxamide derivative supplied as a solid with a molecular weight of 173.56 g/mol and the molecular formula C5H4ClN3O2 . This compound is part of a class of 3-hydroxypyrazine-2-carboxamide derivatives that are currently being studied as potential broad-spectrum antiviral agents . These compounds have shown promise as potent inhibitors against a range of viruses such as Ebola, rabies, and yellow fever . The structural analogs of this chemical class, like the well-known 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir), exhibit their antiviral activity by acting as inhibitors of RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses . This mechanism makes them valuable tools for researching treatments for emerging and re-emerging RNA viral infections. Beyond virology, pyrazinecarboxamide derivatives are also investigated for other pharmacological properties, including antimycobacterial activity, particularly against Mycobacterium tuberculosis , as well as antifungal and photosynthesis-inhibiting effects . This compound is intended for research applications such as analytical reference standards, method development, and quality control in pharmaceutical development. It is supplied with a Certificate of Analysis to ensure quality and traceability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

IUPAC Name

6-chloro-N-hydroxypyrazine-2-carboxamide

InChI

InChI=1S/C5H4ClN3O2/c6-4-2-7-1-3(8-4)5(10)9-11/h1-2,11H,(H,9,10)

InChI Key

MHCLSWYMELAKEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(=O)NO

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 6 Chloro 3 Hydroxypyrazine 2 Carboxamide

Established Synthetic Routes to the Pyrazine-2-carboxamide Core Structure

The construction of the pyrazine-2-carboxamide scaffold is a fundamental step in the synthesis of a wide array of functionalized pyrazine (B50134) derivatives. Over the years, several synthetic strategies have been developed, with aminolysis of pyrazinecarboxylic acid chlorides and strategic ring-closure reactions being the most prominent.

Aminolysis Approaches Involving Pyrazinecarboxylic Acid Chlorides

A prevalent and direct method for the synthesis of pyrazine-2-carboxamides involves the aminolysis of pyrazine-2-carboxylic acid chlorides. This approach is characterized by its efficiency and the wide availability of starting materials. The general scheme involves the conversion of a pyrazine-2-carboxylic acid to its more reactive acid chloride, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazine-2-carbonyl chloride is then reacted with a suitable amine to furnish the desired pyrazine-2-carboxamide.

This method has been successfully applied to a variety of substituted pyrazine-2-carboxylic acids and a diverse range of amines, including anilines and various alkyl- and arylamines. researchgate.netnih.gov The reaction conditions are generally mild, and the yields are often high, making it a favored method in both laboratory and industrial settings. For instance, the condensation of 6-chloropyrazine-2-carboxylic acid chloride with differently substituted anilines has been reported to produce a series of N-aryl-6-chloropyrazine-2-carboxamides. nih.gov

Table 1: Examples of Pyrazine-2-carboxamide Synthesis via Aminolysis

Pyrazinecarboxylic Acid ChlorideAmineProductReference
6-Chloropyrazine-2-carboxylic acid chlorideSubstituted anilinesN-Aryl-6-chloropyrazine-2-carboxamides nih.gov
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chlorideRing substituted anilinesN-Aryl-5-tert-butyl-6-chloropyrazine-2-carboxamides researchgate.net
Pyrazine-2-carboxylic acid chlorideVarious substituted amino pyridinesN-(Pyridinyl)pyrazine-2-carboxamides

Strategic Ring-Closure and Heterocyclic Synthesis Approaches

Beyond the functional group manipulation of pre-existing pyrazine rings, the de novo synthesis of the pyrazine-2-carboxamide core through ring-closure reactions offers a powerful alternative. These methods often provide access to substitution patterns that are not readily achievable through other routes.

One common strategy involves the condensation of α-dicarbonyl compounds with α-amino amides. For example, the reaction of an α-ketoamide with an α-amino acid derivative can lead to the formation of a dihydropyrazine (B8608421) intermediate, which can then be oxidized to the aromatic pyrazine ring.

Another approach is the oxidative dimerization of α-amino ketones, which can be generated in situ from the corresponding α-diketones through amination. This biocatalytic approach using ω-transaminases has been explored for the synthesis of pyrazines.

Furthermore, multi-component reactions have been employed to construct the pyrazine core in a single step from simple acyclic precursors. These reactions offer high atom economy and can generate complex pyrazine structures efficiently.

Synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide (B1358756) and its Key Precursors

The synthesis of 6-chloro-3-hydroxypyrazine-2-carboxamide is of particular importance due to its application in the pharmaceutical industry. This section details its role as a crucial intermediate and the chemical transformations involved in its preparation.

Role as a Pivotal Intermediate in Favipiravir (B1662787) Synthesis

6-Chloro-3-hydroxypyrazine-2-carboxamide is a key intermediate in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug. nih.gov Favipiravir, chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, has shown efficacy against a range of RNA viruses. The synthesis of Favipiravir often proceeds through a multi-step sequence where the installation of the fluorine atom at the 6-position is a critical step, and 6-chloro-3-hydroxypyrazine-2-carboxamide serves as a direct precursor to this fluorination reaction. The chloro group at the 6-position acts as a good leaving group for nucleophilic aromatic substitution with a fluoride (B91410) source.

Detailed Functional Group Interconversions and Selective Halogenation Reactions

The synthesis of 6-chloro-3-hydroxypyrazine-2-carboxamide involves several key functional group interconversions and a selective halogenation step. A common starting material is 3-hydroxypyrazine-2-carboxamide.

Nitration: The pyrazine ring is first activated towards electrophilic substitution by the hydroxyl group. Nitration at the 6-position is typically achieved using a mixture of sulfuric acid and a nitrate (B79036) salt, such as potassium nitrate, to yield 3-hydroxy-6-nitropyrazine-2-carboxamide. nih.gov

Reduction: The nitro group at the 6-position is then reduced to an amino group. This transformation can be carried out using various reducing agents, such as catalytic hydrogenation with Raney Ni and hydrazine. This step affords 6-amino-3-hydroxypyrazine-2-carboxamide.

Selective Halogenation (Chlorination): The amino group is subsequently converted to a chloro group. This is often accomplished via a Sandmeyer-type reaction, where the amine is first diazotized with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) chloride catalyst. This selective halogenation is a crucial step in furnishing the desired 6-chloro-3-hydroxypyrazine-2-carboxamide.

The pyrazine ring's electron-deficient nature makes direct electrophilic halogenation challenging, often requiring harsh conditions. researchgate.net Therefore, the introduction of an activating group, such as an amino group, which can then be readily converted to a halogen, is a more strategic approach.

Rational Derivatization Strategies for Enhancing Molecular Diversity and Complexity

The 6-chloro-3-hydroxypyrazine-2-carboxamide scaffold offers multiple points for derivatization, allowing for the generation of diverse chemical libraries for drug discovery and other applications. The chloro, hydroxyl, and carboxamide functionalities can all be strategically modified.

The chlorine atom at the 6-position is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions and transition metal-catalyzed cross-coupling reactions. nih.govtandfonline.com This allows for the introduction of a wide variety of substituents, including carbon, nitrogen, oxygen, and sulfur nucleophiles.

Table 2: Examples of Derivatization Reactions on the Pyrazine Core

Reaction TypeReagents and ConditionsFunctional Group IntroducedReference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseAryl group mdpi.com
Cobalt-Catalyzed Cross-CouplingArylzinc halides, Co catalystAryl group nih.gov
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino group tandfonline.com
Nucleophilic Aromatic Substitution (SNAr)Various nucleophiles (e.g., amines, alkoxides)Amino, alkoxy groups researchgate.net

Furthermore, the hydroxyl group at the 3-position can be alkylated or acylated to introduce further diversity. The carboxamide group can also be modified, for instance, by hydrolysis to the carboxylic acid followed by re-amidation with different amines, or by dehydration to a nitrile. These derivatization strategies enable the systematic exploration of the chemical space around the 6-chloro-3-hydroxypyrazine-2-carboxamide core, facilitating the development of new compounds with tailored properties. nih.gov

Synthesis of N-Substituted Pyrazine-2-carboxamide Analogues

The synthesis of N-substituted analogues of 6-chloro-3-hydroxypyrazine-2-carboxamide typically proceeds through the activation of the corresponding carboxylic acid, followed by reaction with a diverse range of primary and secondary amines. A common and effective method involves the conversion of 6-chloro-3-hydroxypyrazine-2-carboxylic acid to its more reactive acyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide array of amines to form the desired N-substituted carboxamide. This aminolysis step is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent for this reaction is crucial and is often an aprotic solvent like acetone, toluene, or dichloromethane (B109758) to avoid unwanted side reactions.

Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields. nih.gov This methodology allows for rapid and efficient diversification of the carboxamide group. The versatility of this approach enables the introduction of various substituents on the nitrogen atom, including alkyl, aryl, and heteroaryl groups, by selecting the appropriate amine starting material.

Below is a table showcasing examples of N-substituted pyrazine-2-carboxamide analogues synthesized using similar methodologies, illustrating the broad scope of this transformation.

Starting Material PrecursorAmineResulting N-Substituted AnalogueReaction ConditionsReference
6-Chloropyrazine-2-carboxylic acid chloride3-Iodo-4-methylaniline6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamidePyridine, Acetone, Room Temperature nih.gov
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride4-Methoxybenzylamine5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide- nih.gov
3-Chloropyrazine-2-carboxylic acid chloride2-Chlorobenzylamine3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide- mdpi.com
Pyrazinoic acidPropargylamineProp-2-yn-1-yl pyrazine-2-carboxylateK₂CO₃, DMF nih.gov

Strategic Modifications on the Pyrazine Ring System

The pyrazine ring of 6-chloro-3-hydroxypyrazine-2-carboxamide is amenable to various strategic modifications, primarily targeting the chloro substituent at the 6-position. This position is activated towards nucleophilic substitution and provides a handle for transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position can be displaced by a variety of nucleophiles through an SNAr mechanism. The electron-withdrawing nature of the pyrazine nitrogens and the carboxamide group facilitates this reaction. Amines are common nucleophiles, leading to the synthesis of 6-amino-substituted pyrazine derivatives. nih.gov For instance, aminodehalogenation can be achieved by reacting the chlorinated pyrazine with variously substituted benzylamines, sometimes under microwave irradiation to enhance reaction rates. nih.gov In some cases, this substitution can occur simultaneously with the amidation of the carboxylic acid if an excess of the amine is used under forcing conditions. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds on the pyrazine ring. libretexts.orgnih.gov This methodology allows for the substitution of the chlorine atom with a wide range of aryl, heteroaryl, vinyl, or alkyl groups. The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (such as K₂CO₃ or Na₂CO₃), and an organoboron reagent (a boronic acid or boronic ester). nih.gov This approach offers a versatile route to novel analogues with extended π-systems or specific steric and electronic properties.

Another important transformation is the introduction of a fluorine atom at the 6-position, which is a key feature of the antiviral agent Favipiravir. scispace.comnih.gov While not a direct substitution of chlorine in this specific context, the synthesis of 6-fluoro analogues often proceeds from a 6-amino precursor, which can be derived from the 6-chloro compound. The amino group is then transformed into a fluoro group via a Sandmeyer-type reaction, typically involving diazotization with a nitrite source followed by treatment with a fluoride source. bangor.ac.uk

The following table presents examples of modifications on the pyrazine ring, highlighting the versatility of these synthetic strategies.

Starting MaterialReagent(s)Modification TypeProductReference
3-Chloropyrazine-2-carboxamideSubstituted BenzylaminesNucleophilic Substitution (Aminodehalogenation)3-[(Substituted-benzyl)amino]pyrazine-2-carboxamides nih.gov
6-Chloropurine (analogous heterocyclic system)Arylboronic acids, Pd catalyst, baseSuzuki-Miyaura Coupling6-Arylpurines researchgate.net
3-Amino-6-bromopyrazine-2-carboxylateNaNO₂, HBF₄Sandmeyer-type reaction (Fluorination)6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) scispace.com
5-tert-Butyl-6-chloropyrazine-2-carboxamideBenzylamineNucleophilic Substitution (Amination)5-tert-Butyl-6-(benzylamino)pyrazine-2-carboxamide nih.gov

Structure Activity Relationship Sar Investigations of 6 Chloro 3 Hydroxypyrazine 2 Carboxamide and Its Analogues

Influence of Substituent Variations on Biological Efficacy and Selectivity

The biological profile of pyrazinecarboxamide derivatives is highly sensitive to substitutions on both the pyrazine (B50134) ring and the carboxamide nitrogen. Systematic modifications have revealed key insights into the molecular determinants of their activity.

In a series of substituted pyrazine-2-carboxamides, the presence of a chlorine atom on the pyrazine ring has been associated with increased antituberculotic and/or antifungal activity. nih.gov For instance, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide demonstrated a notable antifungal effect. nih.govresearchgate.net Similarly, 3,5-bromo-4-hydroxyphenyl derivatives of 6-chloropyrazine-2-carboxylic acid have shown high activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net The substitution of a fluorine atom with a chlorine atom in some heterocyclic series has been shown to enhance antiplasmodial activity. nih.gov

Compound/Analog SeriesSubstitution Effect on Biological/Physical Property
6-Halogenated-3-hydroxypyrazine-2-carboxamidesFluorescence quantum yield decreases with halogen substitution in the order: F > Cl > Br > I > H. rsc.org
6-Chloropyrazine-2-carboxamide derivativesIncreased antituberculotic and antifungal activity has been observed with chlorine substitution. nih.gov
5-tert-butyl-6-chloro-N-(aryl/heteroaryl)pyrazine-2-carboxamidesThe 6-chloro substituent is a common feature in compounds showing high antifungal and photosynthesis-inhibiting activity. nih.govresearchgate.net
3,5-Bromo-4-hydroxyphenyl derivatives of 6-chloropyrazine-2-carboxylic acidHigh activity against Mycobacterium tuberculosis H37Rv was observed. researchgate.net

Modifications to the N-substituent of the carboxamide group have a profound impact on the biological activity of pyrazinecarboxamide derivatives. The introduction of various ring-substituted aminothiazoles or anilines to substituted pyrazine-2-carboxylic acids, including 6-chloropyrazine-2-carboxylic acid, has yielded a range of compounds with antimycobacterial and antifungal properties. nih.govresearchgate.net

For example, in a series of N-substituted 3-aminopyrazine-2-carboxamides, only a few compounds with alicyclic side chains exhibited antifungal activity that was comparable to or greater than standard drugs, with efficacy increasing with lipophilicity. mdpi.com In another study, N-substituted benzamide (B126) derivatives were synthesized, and their anti-proliferative activities were evaluated, highlighting the importance of the N-substituent for biological activity. nih.gov Specifically, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide was identified as having the highest antifungal effect against Trichophyton mentagrophytes in its series. nih.govresearchgate.net The nature of the N-substituent also influences the antimycobacterial activity, as seen in a series of 3-benzylaminopyrazine-2-carboxamides, where 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed the best activity against Mycobacterium tuberculosis. mdpi.com

N-Substituent ModificationImpact on Biological Activity
N-(substituted thiazol-2-yl)5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showed the highest antifungal effect in its series. nih.govresearchgate.net
N-(substituted phenyl)3,5-Bromo-4-hydroxyphenyl derivatives exhibited the highest activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net
N-benzylamino3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed the best antimycobacterial activity in its series. mdpi.com
N-alicyclicAntifungal efficacy increased with rising lipophilicity in a series of N-alkyl substituted 3-aminopyrazine-2-carboxamides. mdpi.com

The three-dimensional arrangement of atoms and the conformational flexibility of molecules are critical factors in their interaction with biological targets. For 3-hydroxy-2-pyrazinecarboxamides, tautomerism plays a significant role in their properties. rsc.org These compounds can exist in keto and enol forms, and the equilibrium between these tautomers can be influenced by the solvent and the nature of substituents. rsc.orgnih.gov The fluorescence of these compounds is linked to the keto-tautomerization in the ground state and enol-tautomerization upon excitation. rsc.org

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjmaterenvironsci.com These models are valuable tools for predicting the activity of newly designed compounds. nih.gov For a set of pyrazinoic acid esters evaluated as antimycobacterial agents, a QSAR model was developed using descriptors such as the Balaban index (J), the calculated n-octanol/water partition coefficient (ClogP), van der Waals surface area, dipole moment, and stretching-energy contribution. nih.govresearchgate.net

The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the steric and electronic requirements for activity. nih.govresearchgate.net These models generate contour maps that highlight regions where modifications to the molecule are likely to enhance or diminish its biological efficacy. nih.gov The validation of QSAR models is critical to ensure their predictive power. nih.gov Techniques like leave-N-out cross-validation and y-scrambling are employed to assess the robustness and reliability of the models. nih.govresearchgate.net

Elucidation of Molecular Features Critical for Target Recognition and Binding Affinity

Understanding the molecular features that are essential for target recognition and binding is fundamental to rational drug design. For pyrazinamide (B1679903), a related compound, it is known to be a prodrug that is converted to its active form, pyrazinoic acid (POA). researchgate.net POA has been shown to bind to the active site of the Mycobacterium tuberculosis enzyme PanD (aspartate decarboxylase) in a competitive manner. nih.gov The binding of POA to PanD involves hydrogen bonding interactions between the carboxylate group of POA and amino acid residues in the active site, such as Arg54. nih.gov

The crystal structure of PanD in complex with POA reveals that the inhibitor binds with a high degree of complementarity to the active site. nih.gov This suggests that the pyrazine ring and the carboxamide (or its hydrolyzed carboxylate form) are key pharmacophoric features for target recognition. The planarity of the pyrazine ring system is also likely important for effective binding. nih.gov In the case of 6-chloro-N-hydroxypyrazine-2-carboxamide, the N-hydroxyamide moiety introduces an additional potential metal-chelating group, which could be critical for interacting with metalloenzymes. The electronic properties of the pyrazine ring, modulated by substituents like the 6-chloro group, will also influence the binding affinity by affecting the charge distribution and potential for intermolecular interactions. nih.gov

Mechanistic Insights into the Biological Actions of Pyrazine 2 Carboxamide Analogues

Elucidating the Inhibition of Viral RNA-dependent RNA Polymerase (RdRp)

A primary antiviral mechanism of several pyrazine-2-carboxamide analogues is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. tcichemicals.comtcichemicals.com

Analogues of pyrazine-2-carboxamide, such as favipiravir (B1662787) (T-705), function as prodrugs. nih.govmedchemexpress.com They are metabolized within the host cell to their active form, a ribofuranosyl-5'-triphosphate (RTP) derivative. medchemexpress.comchemicalbook.commedchemexpress.com This active metabolite mimics natural purine (B94841) nucleosides (adenosine and guanosine) and is recognized as a substrate by the viral RdRp. nih.gov

The active form of these compounds, for instance, favipiravir-RTP, then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand during replication. researchgate.net By binding to the active site of the RdRp, it effectively inhibits the polymerase's function. medchemexpress.comnih.gov Some studies suggest that once incorporated, the analogue can terminate the elongation of the RNA chain, thereby halting viral replication. pharmacompass.com The specific and selective inhibition of the viral RdRp is a key feature, as these compounds generally show little to no inhibition of host cell DNA or RNA polymerases, which contributes to their therapeutic window. researchgate.net

The molecular structure of these analogues is critical for their interaction with the RdRp active site. The planarity of the pyrazine (B50134) ring and the presence of specific functional groups, such as the carboxamide and hydroxyl groups, are thought to be important for the necessary hydrogen bonding and stacking interactions within the enzyme's active site. nih.govmssm.edu

Beyond direct inhibition of the RdRp, another proposed antiviral mechanism for some pyrazine-2-carboxamide analogues is the induction of lethal mutagenesis. nih.govnih.govplos.orgresearchgate.net This process, also known as "error catastrophe," involves the incorporation of the analogue into the viral RNA, leading to an increase in the mutation rate beyond a tolerable threshold for the virus. nih.govplos.orgresearchgate.net

Once the active triphosphate form of a compound like favipiravir is incorporated into the viral RNA, it can be misread by the polymerase during subsequent rounds of replication. nih.govresearchgate.net This leads to the introduction of mutations, specifically transitions (e.g., G to A and C to U), into the viral genome. nih.govnih.govresearchgate.net The accumulation of these mutations across the genome can result in the production of non-viable viral progeny, ultimately leading to the extinction of the viral population. nih.govplos.org

This mutagenic effect is a powerful antiviral strategy, as it does not simply block replication but actively corrupts the genetic information of the virus. plos.org

Antimycobacterial Mechanisms of Action

Pyrazine-2-carboxamide analogues, most notably pyrazinamide (B1679903) (PZA), are crucial components of tuberculosis treatment. Their antimycobacterial effects are primarily exerted through mechanisms distinct from their antiviral actions. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme called pyrazinamidase. droracle.aipatsnap.com

One of the key targets of POA is the mycobacterial fatty acid synthase I (FAS I). droracle.aipatsnap.comdrugbank.com This enzyme is essential for the synthesis of long-chain fatty acids, which are critical components of the complex mycobacterial cell wall. patsnap.comnih.gov By inhibiting FAS I, POA disrupts the synthesis of these vital fatty acids, thereby compromising the integrity of the cell wall. patsnap.comdrugbank.com

Exploration of Other Biological Targets and Signal Transduction Pathways

Analysis of Photosynthesis Inhibition in Plant Systems

Research into pyrazine-2-carboxamide analogues has revealed their potential to inhibit photosynthetic processes in plant systems. A study investigating a series of chlorinated N-phenylpyrazine-2-carboxamides demonstrated that these compounds can interfere with the photosynthetic electron transport (PET) chain. The efficiency of this inhibition was evaluated in spinach chloroplasts (Spinacia oleracea L.).

The inhibitory activity is quantified by the IC50 value, which represents the concentration of the compound required to cause a 50% inhibition of the PET rate. The findings indicate that the level of inhibition is influenced by the specific chemical substitutions on the pyrazine and phenyl rings. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as the most potent inhibitor within the studied series, exhibiting an IC50 value of 43.0 μmol/L. nih.govmdpi.comresearchgate.net This suggests that the presence and position of chloro and tert-butyl groups on the core structure are significant determinants of the compound's ability to interfere with photosynthesis. mdpi.com

The mechanism of action is believed to involve the inhibition of photosystem II (PS II), a critical component of the photosynthetic electron transport chain located in the thylakoid membrane. mdpi.commdpi.com The amide bond within the pyrazine-2-carboxamide structure is thought to be crucial for the interaction that leads to the inhibition of photosynthetic electron transfer. mdpi.com The lipophilicity and the electronic effects of the substituents on the molecule also play a role in their inhibitory activity on the oxygen evolution rate in chloroplasts. nih.gov

Table 1: Photosynthetic Electron Transport (PET) Inhibition by Pyrazine-2-carboxamide Analogues in Spinach Chloroplasts
CompoundIC50 (μmol/L)
6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide43.0 nih.govmdpi.comresearchgate.net
6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamideData not available in provided sources
6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideData not available in provided sources

Investigation of Kinase Inhibition Profiles

Analogues of pyrazine-2-carboxamide have been investigated for their ability to act as kinase inhibitors, which are pivotal in cellular signaling pathways. nih.gov A study assessing a range of pyrazine-2-carboxamide derivatives against a panel of eight tyrosine kinases revealed varied inhibitory activities. The compounds were tested at a concentration of 10 µM, and the percentage of kinase activity inhibition was measured.

The results showed that the inhibitory profiles were highly dependent on the specific substitutions on the pyrazine-2-carboxamide scaffold. For example, 3-amino-N-phenylpyrazine-2-carboxamide demonstrated the highest inhibitory action among the tested compounds, with a 41% inhibition of AXL receptor tyrosine kinase 1 (AXL1) activity and a 34% inhibition of tyrosine kinase receptor A (TRKA) activity. ajchem-a.comcivilica.com In contrast, 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide showed a 21% inhibition of AXL1 activity. ajchem-a.comcivilica.com

These findings suggest that N-aromatic substituents may lead to higher inhibitory activity against certain kinases like AXL1 when compared to N-aliphatic substituents. ajchem-a.com Furthermore, some compounds exhibited a degree of selectivity. For instance, 3-hydroxy-6-nitropyrazine-2-carboxamide and 6-fluoro-3-hydroxypyrazine-2-carboxamide were largely inactive against most of the tested kinases but showed modest inhibitory activity against JAK3, at 16% and 15% respectively. ajchem-a.com This highlights the potential for developing selective kinase inhibitors based on the pyrazine-2-carboxamide framework through targeted chemical modifications.

Table 2: Inhibition of Tyrosine Kinases by Pyrazine-2-carboxamide Analogues at 10 µM
CompoundKinase TargetInhibition (%)
3-amino-N-phenylpyrazine-2-carboxamideAXL141 ajchem-a.comcivilica.com
TRKA34 ajchem-a.comcivilica.com
3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamideAXL121 ajchem-a.comcivilica.com
3-hydroxy-6-nitropyrazine-2-carboxamideJAK316 ajchem-a.com
6-fluoro-3-hydroxypyrazine-2-carboxamideJAK315 ajchem-a.com

Preclinical Pharmacological and Biological Evaluation Non Human Studies

In Vitro Efficacy Assessments in Relevant Cellular and Subcellular Models

In vitro studies have demonstrated that 6-Chloro-N-hydroxypyrazine-2-carboxamide (T-1105) possesses a broad spectrum of activity against various RNA viruses. The compound functions as a viral polymerase inhibitor after it is converted to its active triphosphate form, T-1105-RTP, by host cell enzymes. nih.govmedchemexpress.com This active metabolite then selectively targets and inhibits the viral RdRp, a crucial enzyme for the replication of many RNA viruses. nih.govnih.gov

The antiviral efficacy of T-1105 has been quantified in various cell culture systems against several viruses. For instance, it has shown activity against parainfluenza-3 virus with a half-maximal effective concentration (EC50) of 17 μM and against Punta Toro virus with an EC50 of 24 μM in Madin-Darby canine kidney (MDCK) cells. medchemexpress.com

Research has also established its potential against the Zika virus (ZIKV), a member of the Flaviviridae family. In Vero cells, T-1105 demonstrated the ability to inhibit ZIKV strain SZ01 with an EC50 value of 97.5 μM. medchemexpress.comnih.gov Its activity extends to other RNA viruses, including arenaviruses, bunyaviruses, West Nile virus (WNV), yellow fever virus (YFV), and foot-and-mouth disease virus (FMDV). medchemexpress.com One study noted that T-1105 strongly inhibited the replication of 28 reference strains across all seven FMDV serotypes at non-cytotoxic concentrations. researchgate.net

While it is an analog of Favipiravir (B1662787), a compound investigated for activity against influenza and SARS-CoV-2, the potency of T-1105 can vary depending on the cell line used for testing. nih.govnih.gov This variability is linked to the efficiency of the intracellular conversion to its active form. nih.gov In MDCK cells, T-1105 is activated more efficiently than Favipiravir, leading to better anti-RNA virus activity. nih.gov Conversely, in A549, Vero, and HEK293T cells, Favipiravir is more potent due to less efficient conversion of the T-1105 monophosphate to its diphosphate (B83284) form. nih.gov

VirusCell LineEC50 (μM)Reference
Parainfluenza-3 virusMDCK17 medchemexpress.com
Punta Toro virusMDCK24 medchemexpress.com
Zika virus (ZIKV) strain SZ01Vero97.5 medchemexpress.comnih.gov
Severe fever with thrombocytopenia syndrome virus (SFTSV)Vero49 (IC50) medchemexpress.com

No data are available from the reviewed sources regarding the direct antimycobacterial activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains. Studies on related compounds, such as other chlorinated N-phenylpyrazine-2-carboxamides, have shown activity, but these are structurally distinct from this compound. nih.govresearchgate.netnih.govresearchgate.netmdpi.com

Based on the available scientific literature, there are no specific results from antifungal or antibacterial screening assays for this compound. Research into the antimicrobial properties of pyrazine (B50134) derivatives has been conducted, but these studies focus on different structural analogs. For example, some substituted N-benzylpyrazine-2-carboxamides were evaluated and found to have some antifungal activity, but none of the studied compounds exhibited any activity against the tested bacterial strains. nih.gov

There is no available data from the reviewed literature concerning the evaluation of the cytostatic or antiproliferative activity of this compound in cancer cell lines.

In Vivo Efficacy Assessments in Relevant Animal Models (Focused on Mechanism/Target Validation)

The in vivo efficacy of this compound (T-1105) has been evaluated in animal models, providing validation for its mechanism of action as a viral polymerase inhibitor. A key study investigated its antiviral effect against foot-and-mouth disease virus (FMDV) in an experimental infection model using domestic pigs. researchgate.netkojvs.org

In this model, T-1105 was administered orally to pigs either one hour before or six hours after inoculation with a porcinophilic FMDV serotype. researchgate.net The results were significant: none of the pigs treated with T-1105 showed any clinical signs of FMD. researchgate.net Further analysis of sera, oral and nasal discharges, and tissues collected 48 hours post-inoculation revealed no infectious FMDVs or FMDV-specific genes. researchgate.net These findings indicate that T-1105 effectively inhibits viral replication in a living host, preventing the development of disease. researchgate.netkojvs.org The study validates the compound's target, the viral RdRp, as a viable point for therapeutic intervention in vivo. kojvs.org

Animal ModelVirusKey FindingsReference
Domestic PigsFoot-and-Mouth Disease Virus (FMDV)Oral administration prevented clinical signs of FMD; no infectious virus or viral genes were detected in sera, discharges, or tissues. Reduced viremia and increased anti-FMD antibody titers were observed. medchemexpress.comresearchgate.netkojvs.org

Advanced Computational Chemistry and Molecular Modeling Studies

Application of Density Functional Theory (DFT) Calculations for Reactive Properties and Conformational Analysis

Density Functional Theory (DFT) has been a important tool in elucidating the electronic structure and reactivity of 6-Chloro-N-hydroxypyrazine-2-carboxamide. These calculations have been instrumental in understanding the molecule's conformational preferences and identifying the most probable sites for electrophilic and nucleophilic attacks.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has been a key aspect of these studies. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. For a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the HOMO-LUMO gap was found to be 0.834 eV, indicating a potential for high reactivity.

Molecular Electrostatic Potential (MEP) analysis is another DFT-based method that has been employed to visualize the charge distribution and predict reactive sites. In similar pyrazine (B50134) carboxamide derivatives, the MEP maps have identified the regions around the carbonyl group and the pyrazine ring as having negative potential, making them susceptible to electrophilic attack, while the N-H group shows a positive potential, indicating a site for nucleophilic interaction.

Furthermore, conformational analysis through DFT helps in identifying the most stable three-dimensional arrangement of the atoms in the molecule. This is crucial for understanding its interaction with biological receptors. For a similar pyrazine derivative, DFT calculations have been used to determine bond lengths and angles, confirming the optimized geometry of the molecule.

In-depth Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking simulations are a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. These simulations have been applied to understand the potential interactions of pyrazine carboxamide derivatives with various biological targets.

Prediction of Binding Affinities and Identification of Key Interaction Hotspots

Molecular docking studies on derivatives of 6-chloropyrazine-2-carboxylic acid have been conducted to predict their binding affinities and identify key interactions with protein targets. For instance, in a study involving Mycobacterium tuberculosis, derivatives were docked into the active site of the InhA protein. The results revealed that the interactions were primarily driven by hydrogen bonds and π-π stacking interactions with key amino acid residues.

The following table summarizes the types of interactions observed for similar compounds, which could be anticipated for this compound:

Interaction TypeInteracting Residues (Example)
Hydrogen BondingVal65, Gly96
π-π StackingIle16, Phe41, Ile122

These simulations are critical in rational drug design, as they help in identifying the key structural features of the ligand that are essential for strong binding to the target.

Characterization of Allosteric Binding Pockets and Binding Modes

While most docking studies focus on the primary binding site (orthosteric site), there is growing interest in identifying and characterizing allosteric binding pockets. These are alternative binding sites on a protein that can modulate its activity upon ligand binding. For some complex molecules, studies have revealed the possibility of binding to both orthosteric and allosteric sites, which can lead to a concentration-dependent activity profile. While specific studies on the allosteric binding of this compound are not available, this remains an important area for future investigation.

Utilization of Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of its conformational stability and the nature of the interactions over time. MD simulations have been performed on related pyrazine carboxamide compounds to validate the stability of the docked poses and to understand the dynamic behavior of the complex.

These simulations, typically run for several nanoseconds, can reveal important information about the flexibility of the ligand and the receptor, the role of water molecules in the binding interface, and the persistence of key interactions identified in docking studies. For a halogen-substituted pyrazine-2-carboxamide, MD simulations were carried out for 10 nanoseconds to assess the stability of the compound within a simulated biological environment.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADME prediction tools are widely used to estimate these properties from the molecular structure, helping to identify potential liabilities before extensive experimental testing. While specific bioavailability data is excluded, a range of other important ADME parameters can be predicted.

Various online tools and software are available to predict these properties based on the molecule's physicochemical characteristics. The following table provides an example of the types of ADME properties that are typically predicted for drug candidates:

ADME PropertyPredicted Value (Example Range/Classification)
Absorption
- Caco-2 PermeabilityLow to High
- Human Intestinal AbsorptionPoor to Good
Distribution
- Blood-Brain Barrier PenetrationYes/No
- Plasma Protein BindingLow to High (%)
Metabolism
- CYP450 Substrate/InhibitorSubstrate/Inhibitor of specific isoforms (e.g., 2D6, 3A4)
Excretion
- Renal Organic Cation TransporterSubstrate/Non-substrate

These in silico predictions are valuable for prioritizing compounds with favorable drug-like properties for further development.

Strategic Development and Design of Advanced Pyrazine 2 Carboxamide Analogues

Rational Design Principles for Achieving Enhanced Potency and Selectivity

The rational design of novel pyrazine-2-carboxamide analogues hinges on a deep understanding of their structure-activity relationships (SAR) and the topology of their biological targets. A primary strategy involves structure-based drug design (SBDD), which utilizes high-resolution structural data of the target protein to guide the synthesis of more effective and selective inhibitors. nih.gov

Key design principles include:

Exploiting Target Site Pockets: The design of selective inhibitors often involves modifying the compound to fit within specific pockets of the target enzyme that may not be present in related off-target proteins. For instance, in the development of kinase inhibitors, selectivity has been achieved by designing compounds that bind tightly to a larger site in the target enzyme but would physically clash with the smaller site of a related enzyme. nih.gov

Modifying Substituents: The potency and selectivity of pyrazine-2-carboxamide derivatives can be fine-tuned by altering substituents on the pyrazine (B50134) ring. For example, the introduction of a chlorine atom at the 6-position, as seen in 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, has been shown to be a key factor in inhibiting the oxygen evolution rate in spinach chloroplasts, indicating a significant impact on biological activity. nih.gov

Enhancing Binding Interactions: Design efforts focus on introducing functional groups that can form additional hydrogen bonds, hydrophobic interactions, or salt bridges with the target protein. Increased potency in some drug analogues has been attributed to the formation of intramolecular salt bridges within the ligand itself. nih.gov

A structure-based approach was successfully used to develop a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 4 (PAK4). nih.gov Guided by X-ray crystallography, researchers optimized the inhibitors' selectivity and therapeutic potency, leading to a lead compound with remarkable selectivity and the ability to inhibit tumor cell migration and invasion. nih.gov This highlights how SBDD is a powerful tool for rationally evolving carboxamide-based scaffolds.

Identification and Exploration of Novel Scaffold Modifications and Bioisosteric Replacements

Modifying the core pyrazine-2-carboxamide scaffold is a crucial strategy for discovering next-generation analogues with improved properties. This involves altering the central pyrazine ring, the carboxamide linker, or the peripheral substituents to enhance activity, overcome resistance, or improve pharmacokinetic profiles. researchgate.net

Scaffold Modifications: Researchers have explored numerous modifications to the pyrazine ring. The condensation of 6-chloro- or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chlorides with various substituted anilines has yielded extensive libraries of amide derivatives. researchgate.net These studies revealed that lipophilicity, influenced by these substitutions, plays a significant role in the antimycobacterial activity. For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antituberculotic activity and lipophilicity among the tested compounds. researchgate.net Another approach involves combining fragments from different active compounds; a novel pyrazine-carboxamide-diphenyl-ether scaffold was created by recombining fragments from known succinate (B1194679) dehydrogenase inhibitors (SDHIs), leading to a new class of potential fungicides. acs.org

Bioisosteric Replacements: A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, allowing it to produce broadly similar biological effects. cambridgemedchemconsulting.com This strategy is used to fine-tune a lead compound's properties to enhance activity, alter metabolism, or reduce toxicity. drughunter.com

Common bioisosteric replacements relevant to the pyrazine-2-carboxamide scaffold include:

Amide Replacements: The amide bond can be susceptible to metabolic degradation. Heterocyclic rings such as triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding properties of amides while offering greater metabolic stability. drughunter.com

Ring System Replacements: The phenyl group is often replaced by other aromatic rings like pyridyl or thiophene (B33073) to modulate properties. cambridgemedchemconsulting.com

Functional Group Replacements: Simple replacements, such as substituting a hydroxyl group (-OH) with a fluorine atom (-F) or a methoxy (B1213986) group (-OMe), can significantly alter a molecule's electronic properties and metabolic stability. cambridgemedchemconsulting.com For example, a 2-difluoromethylpyridine group has been successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide in the design of quorum sensing inhibitors. rsc.org

The following table summarizes selected scaffold modifications on the pyrazine-2-carboxamide core and their observed biological effects.

Core Scaffold Modification Resulting Compound Example Observed Biological Effect Reference
Pyrazine-2-carboxamideAddition of chloro and tert-butyl groups; amide formation with substituted anilines.5-tert-butyl-6-chloro-N-[3,5-bis(trifluoromethyl)phenyl]pyrazine-2-carboxamideHigh antituberculotic activity (72% inhibition against M. tuberculosis). researchgate.net
Pyrazine-2-carboxamideAmide formation with substituted anilines.6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamidePotent inhibitor of photosynthesis; significant increase in flavonoid production in plant cell cultures. nih.gov
Pyrazine-2-carboxamideAmide formation with substituted benzylamines.N-(4-fluorobenzyl)pyrazine-2-carboxamideGood activity against Mycobacterium tuberculosis H37Rv (<6.25 µg/mL). researchgate.net
Pyrazine-2-carboxamideFragment recombination with a diphenyl-ether moiety.Pyrazine-carboxamide-diphenyl-ether scaffoldNovel succinate dehydrogenase inhibitors (SDHIs) with potent fungicidal activity. acs.org

Prodrug Strategies and Metabolic Activation Pathways for Improved Pharmacological Profiles

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. rsc.org This strategy is widely used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. ump.edu.pl Pyrazinamide (B1679903) itself is a classic example of a prodrug, requiring conversion to pyrazinoic acid by the bacterial PncA enzyme to exert its effect. researchgate.netnih.gov

The core principle behind prodrug design for pyrazine-2-carboxamide analogues is to improve their pharmacological profiles. Key goals of these strategies include:

Enhanced Permeability: Modifying a drug to be more lipophilic can enhance its ability to cross biological membranes, such as the mycobacterial cell wall or the human blood-brain barrier. rsc.org

Improved Solubility: Attaching a hydrophilic promoiety can increase the aqueous solubility of a poorly soluble drug.

Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are specific to a particular tissue or cell type, thereby concentrating the active drug at the desired site of action.

Circumventing Resistance: As discussed, PZA's activation pathway is also its primary resistance mechanism. A key prodrug strategy for this class of compounds is to design molecules that are activated by different enzymes, thus bypassing PncA-mediated resistance.

The metabolic activation of PZA to POA is well-established. nih.gov For novel analogues, researchers explore different "promoieties" (the chemical group attached to the active drug) that can be cleaved by other bacterial or host enzymes. For instance, various esters of pyrazinoic acid have been synthesized with the hypothesis that they could be cleaved by different esterase enzymes within mycobacteria, releasing the active acid and bypassing the need for PncA. The design of mutual prodrugs, where two different drugs are linked together, is another advanced strategy. For example, a mutual prodrug of chlorzoxazone (B1668890) and acetaminophen (B1664979) was designed where the carbamate (B1207046) linker is cleaved to release both active parent drugs. nih.gov This approach could theoretically be applied to link a pyrazine-2-carboxamide analogue with another antitubercular agent to create a combination therapy in a single molecule.

Future Directions and Emerging Research Avenues for 6 Chloro 3 Hydroxypyrazine 2 Carboxamide Research

Exploration of Novel Therapeutic Indications Beyond Current Applications

The primary therapeutic application for pyrazinecarboxamide analogs like Favipiravir (B1662787) and T-1105 has been in the treatment of RNA viral infections. nih.govchemicalbook.com These compounds function as inhibitors of RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses. nih.govnih.gov This mechanism of action suggests a broad potential for 6-Chloro-3-hydroxypyrazine-2-carboxamide (B1358756) against a wide array of RNA viruses.

Future research should systematically evaluate its efficacy against viruses where related compounds have already shown promise. This includes not only influenza viruses but also a diverse group of other significant human and animal pathogens. nih.govchemicalbook.com Investigating the activity of 6-Chloro-3-hydroxypyrazine-2-carboxamide against these viruses could open up new therapeutic avenues, particularly for emerging infectious diseases for which limited treatment options currently exist. nih.gov For instance, the non-fluorinated analog T-1105 has demonstrated activity against Zika virus (ZIKV), arenaviruses, bunyaviruses, West Nile virus (WNV), yellow fever virus (YFV), and foot-and-mouth disease virus (FMDV). chemicalbook.comresearchgate.netmedchemexpress.com This provides a strong rationale for screening the 6-chloro derivative against these and other related viral families.

Table 1: Potential Viral Targets for 6-Chloro-3-hydroxypyrazine-2-carboxamide Based on Analog Activity

Virus FamilySpecific Virus ExamplesReference Analog(s)
OrthomyxoviridaeInfluenza A, B, and C virusesFavipiravir (T-705), T-1105
FlaviviridaeZika Virus, West Nile Virus, Yellow Fever VirusT-1105
ArenaviridaeArenavirusesT-1105
BunyaviralesBunyaviruses, Punta Toro virusT-1105
PicornaviridaeFoot-and-Mouth Disease VirusT-1105
ParamyxoviridaeParainfluenza-3 virusT-1105

Beyond virology, exploring the potential of pyrazine-based compounds in other domains, such as oncology, is a nascent but intriguing prospect. For example, research into different pyrazine-2-carboxamide derivatives has identified novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. nih.gov This suggests that the core pyrazine (B50134) scaffold could be adapted to target non-viral cellular machinery, warranting investigation into the broader biological activity of 6-Chloro-3-hydroxypyrazine-2-carboxamide.

Integration and Synergy with Combination Therapies for Enhanced Efficacy

The complexity of viral diseases and the potential for drug resistance often necessitate the use of combination therapies. Future research should focus on identifying synergistic interactions between 6-Chloro-3-hydroxypyrazine-2-carboxamide and other therapeutic agents. This approach can enhance treatment efficacy, lower the required dosage of individual drugs, and reduce the likelihood of resistance emerging.

Drawing parallels from the clinical investigation of Favipiravir during the COVID-19 pandemic, studies have explored its use in combination with other medications like corticosteroids and chloroquine. researchgate.net Similar strategies could be devised for 6-Chloro-3-hydroxypyrazine-2-carboxamide. Potential combination partners could include:

Other Antivirals: Combining drugs with different mechanisms of action (e.g., a polymerase inhibitor with a protease inhibitor or an entry inhibitor) is a well-established strategy in virology.

Immunomodulators: In viral infections that cause significant inflammation and immune dysregulation, combining an antiviral with an immunomodulatory agent could address both viral replication and the host's pathological response.

Host-Targeting Agents: Drugs that target host factors essential for viral replication can be effective partners, as they are less susceptible to viral mutations and resistance.

Systematic in vitro and in vivo studies are required to screen for synergistic combinations and to understand the molecular basis of any observed synergy.

Development of Innovative and Sustainable Synthetic Methodologies

The feasibility of large-scale production and the environmental impact of chemical synthesis are critical considerations in drug development. Research into innovative and sustainable synthetic routes for 6-Chloro-3-hydroxypyrazine-2-carboxamide is essential. Existing syntheses for the analogous Favipiravir provide a template for development. bangor.ac.ukmssm.edu

A reported four-step synthesis of Favipiravir involves amidation, nitration, reduction, and fluorination. mssm.edu Adapting this for the 6-chloro analog would likely involve replacing the final fluorination step with a chlorination reaction. Other reported syntheses start from materials like 3-hydroxypyrazine-2-carboxylic acid or 2-aminopropanediamide. nih.govacs.org

Future research in this area should focus on:

Green Chemistry Principles: Employing less hazardous reagents, using environmentally benign solvents, and improving energy efficiency.

Flow Chemistry: Utilizing continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control compared to traditional batch processing.

Table 2: Comparison of Synthetic Starting Points for Pyrazinecarboxamide Analogs

Starting MaterialKey Synthetic StrategyPotential Adaptation for 6-Chloro AnalogReference
3-Hydroxypyrazine-2-carboxylic acidAmidation, Nitration, Reduction, FluorinationSubstitute fluorination with a chlorination step. bangor.ac.ukmssm.edu
2-AminopropanediamideReaction with glyoxal, followed by bromination, chlorination, and subsequent functional group manipulations.The existing chlorination step could be optimized to yield the desired product. nih.gov
3-Aminopyrazine-2-carboxylic acidMethylation, Bromination, Amination, Fluorination, DemethylationAdapt halogenation step to introduce chlorine instead of bromine. bangor.ac.uk

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govresearchgate.net These computational tools can be powerfully applied to the future development of 6-Chloro-3-hydroxypyrazine-2-carboxamide and its derivatives.

Key applications include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high activity against a specific target, such as a viral RdRp enzyme. mdpi.com This could lead to the discovery of next-generation pyrazinecarboxamides with improved properties.

Virtual Screening: AI/ML algorithms can rapidly screen vast virtual libraries of chemical compounds to identify those with the highest probability of binding to the viral target. nih.gov This significantly reduces the time and cost associated with initial hit identification. nih.govbpasjournals.com

Property Prediction: Machine learning models can predict the physicochemical, pharmacokinetic, and toxicological properties of a molecule. nih.gov This allows researchers to prioritize compounds with better drug-like characteristics early in the design process, optimizing for factors like solubility and bioavailability while minimizing potential adverse effects.

Structure-Activity Relationship (SAR) Analysis: AI can analyze existing data on related compounds to identify the key structural features responsible for antiviral activity. This knowledge can guide the rational design of more potent analogs of 6-Chloro-3-hydroxypyrazine-2-carboxamide. Research efforts have already utilized molecular modeling to design favipiravir derivatives with potentially improved activity against SARS-CoV-2 RdRp. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-N-hydroxypyrazine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves nitration and halogenation steps. For example, nitration of 3-hydroxypyrazine-2-carboxamide using potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at controlled temperatures (e.g., 0–5°C) can introduce nitro groups, followed by chlorination using reagents like POCl₃. Reagent purity (>95%) and stoichiometric precision are critical to minimize side reactions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust molar ratios of KNO₃ and H₂SO₄ to optimize regioselectivity for the 6-position .

Q. How to characterize the structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C6, hydroxyl at N).
  • X-ray crystallography : Resolve crystal structure to validate intramolecular hydrogen bonding between hydroxyl and carboxamide groups .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow general pyrazine-derivative safety guidelines:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
  • Waste disposal : Neutralize acidic byproducts before transferring to licensed waste facilities .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing chlorine atom at C6 enhances electrophilicity at adjacent positions, facilitating reactions like amidation or cross-coupling. Computational studies (e.g., DFT) can predict charge distribution, while experimental validation via kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) quantifies reactivity .
  • Data Contradiction Note : Discrepancies in reported reaction yields may arise from solvent polarity effects (e.g., DMF vs. THF), requiring controlled solvent screening .

Q. What strategies resolve conflicting data on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Controlled degradation studies : Expose the compound to varying pH (1–6) and temperatures (25–60°C), analyzing degradation products via LC-MS.
  • Mechanistic probes : Use isotopically labeled H₂¹⁸O to trace hydrolysis pathways. Conflicting stability reports may stem from trace metal impurities in reagents, which catalyze decomposition .

Q. How to design analogs of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Scaffold modification : Replace the hydroxyl group with bioisosteres (e.g., methoxy, trifluoromethyl) to improve metabolic stability.
  • Structure-activity relationship (SAR) : Test analogs against target enzymes (e.g., mycobacterial enoyl-ACP reductase) using MIC assays. Prior studies on pyrazinecarboxamide derivatives highlight the importance of halogen positioning for antimycobacterial activity .

Q. What catalytic systems optimize the Hofmann rearrangement of this compound derivatives?

  • Methodological Answer : Sodium hypochlorite (NaOCl) in aqueous NaOH is standard, but side reactions (e.g., over-oxidation) can occur. Alternative catalysts like TEMPO/NaClO₂ reduce byproducts. Monitor reaction intermediates via in situ IR spectroscopy to adjust catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.